4-Diethylaminobenzaldehyde

Descripción

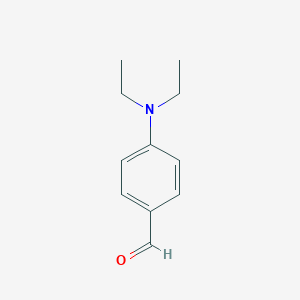

Structure

3D Structure

Propiedades

IUPAC Name |

4-(diethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFZZNNFORDXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021963 | |

| Record name | 4-(Diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-21-8 | |

| Record name | 4-(Diethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylamino)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethylamino)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-diethylaminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(N,N-DIETHYLAMINO)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S640XWL10H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Diethylaminobenzaldehyde mechanism of ALDH inhibition

An In-depth Technical Guide to the Mechanism of 4-Diethylaminobenzaldehyde (DEAB) Inhibition of Aldehyde Dehydrogenase (ALDH)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(N,N-diethylamino)benzaldehyde (DEAB) is a widely utilized reagent in cancer stem cell (CSC) research, primarily as a negative control inhibitor in the ALDEFLUOR™ assay, which identifies cell populations with high aldehyde dehydrogenase (ALDH) activity. Historically considered a selective, reversible inhibitor of the ALDH1A1 isoform, extensive research has revealed a far more complex and multifaceted mechanism of action. DEAB interacts with various ALDH isoforms through distinct mechanisms, including competitive inhibition, irreversible covalent inactivation, and in some cases, acting as a substrate. This guide provides a comprehensive technical overview of DEAB's interaction with the ALDH superfamily, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways to offer a clear and detailed understanding for research and drug development applications.

The Multifaceted Mechanism of ALDH Inhibition by DEAB

The interaction between DEAB and ALDH is not uniform across the superfamily. The specific isoform dictates the nature of the interaction, which can be broadly categorized into reversible inhibition, irreversible inactivation, and substrate turnover. This variability is critical for interpreting data from experiments using DEAB, particularly the ALDEFLUOR assay.

-

Competitive Reversible Inhibition: For several isoforms, including ALDH1A1, ALDH1A3, ALDH1B1, and ALDH5A1 , DEAB acts as a classic competitive inhibitor.[1] It competes with the aldehyde substrate for binding to the enzyme's active site. For ALDH1A1, this inhibition is particularly potent.[2][3]

-

Mechanism-Based Irreversible Inactivation: In contrast, DEAB acts as a covalent, irreversible inhibitor for ALDH1A2, ALDH2, and ALDH7A1 .[1][2][4][5] The mechanism follows the initial steps of the normal catalytic cycle: the catalytic cysteine residue in the ALDH active site attacks the aldehyde of DEAB, forming a hemithioacetal intermediate. Following hydride transfer to the NAD⁺ cofactor, a covalent acyl-enzyme intermediate is formed. For these specific isoforms, this intermediate is exceptionally stable and does not undergo hydrolysis, effectively stalling the enzyme and leading to irreversible inactivation.[4][6]

-

Substrate Behavior: DEAB is not just an inhibitor; it can also be a substrate. It is an excellent substrate for ALDH3A1 , with a turnover rate exceeding that of the commonly used substrate, benzaldehyde.[2][7] It is also a substrate for ALDH1A1 , but with an exceptionally slow turnover rate (~0.03 min⁻¹), meaning it effectively acts as an inhibitor for more rapidly metabolized aldehydes.[1][2][7]

-

No Interaction: DEAB has been shown to be neither a substrate nor an inhibitor for ALDH1L1 and ALDH4A1 .[2][7]

Quantitative Analysis of DEAB-ALDH Interaction

The potency and nature of DEAB's interaction with various ALDH isoforms have been quantified through detailed enzyme kinetic studies. The data are summarized below for clear comparison.

Table 1: Inhibitory Potency of DEAB Against ALDH Isoforms

| ALDH Isoform | Inhibition Type | IC₅₀ Value | Kᵢ Value | Apparent Bimolecular Rate Constant (M⁻¹s⁻¹) |

| ALDH1A1 | Competitive, Reversible | 57 nM[1][2][3][8] | 9.8 ± 3.1 nM[2][3] | ~47,000 (pseudo-rate)[2][3] |

| ALDH2 | Irreversible | 160 nM[1][3][8] | - | 86,000 ± 4,200[2][3][7] |

| ALDH1A2 | Irreversible | 1.2 µM[1][8] | - | 2,900 ± 160[2][3][7] |

| ALDH1B1 | Competitive, Reversible | 1.2 µM[1][8] | Not Reported | - |

| ALDH1A3 | Competitive, Reversible | 3.0 µM[1][8] | Not Reported | - |

| ALDH5A1 | Competitive, Reversible | 13 µM[1][8] | Not Reported | - |

| ALDH7A1 | Irreversible | Not Reported | 100 µM[8] | Not Reported |

| ALDH9A1 | Reversible, Time-Dependent | Not Reported | Not Reported | - |

Table 2: Substrate Kinetics of DEAB with ALDH Isoforms

| ALDH Isoform | Michaelis Constant (Kₘ) | Substrate Inhibition Constant (Kᵢₛ) | Turnover Rate |

| ALDH3A1 | 5.6 ± 0.7 µM[2][3] | 38.8 ± 3.3 µM[2][3] | High (Vmax/Km exceeds benzaldehyde)[2][7] |

| ALDH1A1 | Not Reported | Not Reported | ~0.03 min⁻¹ (Very Slow)[2][7] |

Core Experimental Protocols

The characterization of DEAB's mechanism relies on a combination of enzyme kinetics, mass spectrometry, and structural biology techniques.

Enzyme Kinetics for Inhibition Analysis

-

Objective: To determine IC₅₀, Kᵢ, and the mode of inhibition (reversible vs. irreversible).

-

Methodology:

-

Enzyme Preparation: Purified, recombinant human ALDH isoenzymes are used.

-

Assay Conditions: Reactions are typically performed in a sodium phosphate or similar buffer at physiological pH (e.g., 7.4) and 25°C.

-

Reaction Mixture: The assay mixture contains the ALDH enzyme, the cofactor NAD⁺ or NADP⁺, and a substrate aldehyde (e.g., propionaldehyde or acetaldehyde).

-

Measurement: Enzyme activity is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH.

-

IC₅₀ Determination: Enzyme activity is measured across a range of DEAB concentrations while substrate and cofactor concentrations are held constant. The IC₅₀ is the concentration of DEAB that reduces enzyme activity by 50%.

-

Irreversible Inhibition Kinetics: To distinguish irreversible from reversible inhibition, the enzyme is pre-incubated with DEAB and NAD⁺ for a set period. The reaction is then initiated by adding the substrate. A time-dependent loss of activity that is not recovered by substrate addition indicates irreversible inhibition. The apparent bimolecular rate constant is calculated from the observed rate of inactivation at different DEAB concentrations.[2][3]

-

Mass Spectrometry for Covalent Modification

-

Objective: To confirm the formation of a covalent bond between DEAB and the ALDH enzyme.

-

Methodology:

-

Sample Preparation: The ALDH enzyme (e.g., ALDH1A2 or ALDH2) is incubated with DEAB and NAD⁺.

-

Analysis: The protein sample is analyzed using high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) MS.

-

Data Interpretation: The resulting mass spectrum of the treated enzyme is compared to that of the untreated enzyme. A mass shift corresponding to the addition of the DEAB acyl group confirms covalent modification.[2]

-

X-ray Crystallography for Structural Elucidation

-

Objective: To visualize the precise atomic interactions between DEAB and the ALDH active site.

-

Methodology:

-

Crystallization: The target ALDH enzyme (e.g., ALDH7A1) is co-crystallized in the presence of DEAB and NAD⁺.

-

Data Collection: The resulting crystals are exposed to an X-ray beam, and diffraction data are collected.

-

Structure Solution: The diffraction data are processed to solve the three-dimensional crystal structure of the enzyme-inhibitor complex.

-

Analysis: The final structure reveals the formation of a covalent thioester bond between the carbonyl carbon of DEAB and the sulfur atom of the catalytic cysteine residue (e.g., Cys302 in ALDH7A1).[4][5][6]

-

Visualizing the Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex interactions and experimental procedures.

Diagram 1: General Catalytic Mechanism of ALDH Enzymes

Caption: The canonical reaction cycle for aldehyde dehydrogenase enzymes.

Diagram 2: DEAB's Isoform-Specific Interactions with ALDH

Caption: Diverse mechanisms of DEAB interaction with ALDH isoforms.

Diagram 3: Experimental Workflow of the ALDEFLUOR™ Assay

References

- 1. researchgate.net [researchgate.net]

- 2. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diethylaminobenzaldehyde is a covalent, irreversible inactivator of ALDH7A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

synthesis and purification of 4-Diethylaminobenzaldehyde

An In-Depth Technical Guide to the Synthesis and Purification of 4-Diethylaminobenzaldehyde

Introduction

This compound (DEAB) is a versatile organic compound characterized by a benzaldehyde ring substituted with a diethylamino group at the para position. This structure, featuring both a reactive aldehyde and an electron-donating tertiary amine, makes it a valuable intermediate in various chemical syntheses.[1] It is widely utilized as a precursor in the production of fluorescent dyes, colorimetric sensors, and pharmaceuticals.[2] For researchers and professionals in drug development, DEAB is particularly noted as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms, making it a critical tool in cancer research.[3] Achieving high purity is essential for these applications, necessitating robust and well-defined synthesis and purification protocols. This guide provides a detailed overview of common synthetic routes and purification strategies for this compound.

Synthetic Methodologies

Two primary methods are predominantly employed for the synthesis of this compound: Nucleophilic Aromatic Substitution and the Vilsmeier-Haack reaction.

Nucleophilic Aromatic Substitution

This method involves the reaction of an activated aryl halide, typically 4-fluorobenzaldehyde, with diethylamine. The fluorine atom serves as a good leaving group, and the reaction is facilitated by a base, such as potassium carbonate, in a polar aprotic solvent like dimethylsulfoxide (DMSO). This approach is often favored for its high yield and relatively straightforward procedure.[4][5]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic formylation method for electron-rich aromatic compounds.[6][7] In this process, N,N-diethylaniline is formylated using a "Vilsmeier reagent," which is a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] The electron-donating diethylamino group on the aniline ring activates the para position for electrophilic substitution by the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium ion intermediate yields the final aldehyde product.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 120-21-8 [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. ijpcbs.com [ijpcbs.com]

A Technical Guide to the Spectroscopic Properties of 4-Diethylaminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic properties of 4-Diethylaminobenzaldehyde (DEAB), a versatile organic compound utilized in dye synthesis, as a fluorescent probe, and as a potent inhibitor of aldehyde dehydrogenase (ALDH).[1][2][3] This document details its characteristics in UV-Visible, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy, providing structured data and experimental protocols for laboratory application.

UV-Visible (UV-Vis) Absorption Spectroscopy

Principles of Absorption

This compound possesses a conjugated π-electron system spanning the benzene ring and the carbonyl group of the aldehyde. The diethylamino group, a strong electron-donating group (auxochrome), extends this conjugation and significantly influences the electronic transitions. The UV-Vis absorption spectrum is primarily characterized by two types of transitions:

-

π → π* Transition: An intense absorption band resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This transition is responsible for the strong primary absorption band at longer wavelengths.

-

n → π* Transition: A weaker absorption band at a longer wavelength corresponding to the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital.

The presence of the diethylamino group at the para position causes a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde, moving the absorption into the near-UV or visible range. The absorption spectrum is also sensitive to solvent polarity; polar solvents can stabilize the excited state, often leading to further shifts in the absorption maximum (solvatochromism).

Spectroscopic Data

While comprehensive solvent-dependent data for this compound is sparse in the literature, data for the closely related 4-dimethylaminobenzaldehyde provides a strong reference. In methanol, a derivative of 4-dimethylaminobenzaldehyde shows a maximum absorbance (λmax) at 356 nm.[4] It is expected that this compound will exhibit a strong absorption band in a similar region.

| Property | Value (in Methanol) | Notes |

| λmax (π → π) | ~356 nm | Based on data for a closely related dimethylamino derivative; a strong absorption band is expected.[4] |

| λmax (n → π) | Longer Wavelength | Expected to be a weak, broad band, often appearing as a shoulder on the main π → π* peak. |

Experimental Protocol: UV-Vis Spectroscopy

-

Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask using a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) to create a stock solution.

-

Preparation of Working Solution: Dilute the stock solution to a concentration that yields an absorbance reading between 0.1 and 1.0 AU. A typical concentration is in the range of 1-10 µg/mL.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 200-600 nm).

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the holder and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l, typically 1 cm) are known.

Fluorescence Spectroscopy

Principles of Fluorescence

This compound and its derivatives are known to be fluorescent.[2] Upon absorbing a photon and reaching an excited electronic state, the molecule can return to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference between the excitation and emission maxima is called the Stokes shift.

The fluorescence properties of aminobenzaldehydes are highly sensitive to the local environment.[5] Increasing solvent polarity typically leads to a red shift in the emission spectrum and can decrease the fluorescence quantum yield.[6][7] This is due to the stabilization of the more polar excited state by the polar solvent molecules.

Spectroscopic Data

| Property | Expected Characteristics |

| Excitation Maximum (λex) | Typically corresponds closely to the main UV-Vis absorption band (~350-360 nm). |

| Emission Maximum (λem) | Red-shifted from the excitation maximum. Highly dependent on solvent polarity, shifting to longer wavelengths in more polar solvents.[7][8] |

| Quantum Yield (ΦF) | Varies significantly with solvent. Generally lower in more polar solvents.[6] |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in the desired spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance < 0.1 at the excitation wavelength).

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the xenon lamp to stabilize.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Recording the Emission Spectrum:

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Scan a range of emission wavelengths starting approximately 10-20 nm above the excitation wavelength (e.g., from 370 nm to 700 nm).

-

Identify the wavelength of maximum emission intensity (λem).

-

-

Recording the Excitation Spectrum:

-

Set the emission monochromator to the λem determined in the previous step.

-

Scan a range of excitation wavelengths (e.g., 250 nm to 400 nm).

-

The resulting excitation spectrum should resemble the absorption spectrum.

-

-

Quantum Yield Measurement (Optional): The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the comparative method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles of NMR

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of each ¹H (proton) and ¹³C (carbon) nucleus.

-

¹H NMR: The spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin splitting). Key signals include the highly deshielded aldehyde proton, the aromatic protons, and the protons of the diethylamino group.

-

¹³C NMR: The spectrum shows a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment, with the carbonyl carbon being the most downfield signal.

Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a deuterated solvent like Chloroform-d (CDCl₃).

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | ~9.7 | Singlet (s) | - |

| Aromatic (ortho to -CHO) | ~7.7 | Doublet (d) | ~8-9 Hz |

| Aromatic (ortho to -N(Et)₂) | ~6.6 | Doublet (d) | ~8-9 Hz |

| -N-CH₂-CH₃ | ~3.4 | Quartet (q) | ~7 Hz |

| -N-CH₂-CH₃ | ~1.2 | Triplet (t) | ~7 Hz |

Note: Data is compiled from typical values and spectral databases.[1][9]

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C=O | ~190 |

| C-N (Aromatic) | ~154 |

| C-H (ortho to -CHO) | ~132 |

| C-CHO (Aromatic) | ~125 |

| C-H (ortho to -N(Et)₂) | ~110 |

| -N-CH₂- | ~45 |

| -CH₃ | ~12 |

Note: Data is compiled from typical values and spectral databases.[10][11]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if required, although modern spectrometers can lock onto the deuterium signal of the solvent.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H Spectrum Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the Free Induction Decay (FID).

-

Apply Fourier transformation, phase correction, and baseline correction to the FID to obtain the spectrum.

-

Reference the spectrum to the solvent residual peak or TMS (0 ppm).

-

-

¹³C Spectrum Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

A larger number of scans is typically required due to the lower natural abundance and sensitivity of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Visualization of Pathways and Workflows

Aldehyde Dehydrogenase (ALDH) Inhibition

This compound is a well-characterized inhibitor of ALDH enzymes, which are crucial for oxidizing aldehydes to carboxylic acids. While often described as a reversible inhibitor of ALDH1, it has been shown to act as a covalent, irreversible inactivator of other isoforms like ALDH7A1 by forming a stable acyl-enzyme intermediate.[12][13][14] This inhibition is a key reason for its use in cancer stem cell research.[15]

Caption: Inhibition of Aldehyde Dehydrogenase (ALDH) by this compound (DEAB).

Ehrlich's Reaction for Indole Detection

This compound is chemically similar to p-dimethylaminobenzaldehyde (DMAB), the active component in Ehrlich's reagent. This reagent is used for the colorimetric detection of indoles and pyrroles. In a strong acid medium, the aldehyde undergoes an electrophilic substitution reaction with the electron-rich indole ring, typically at the C2 or C3 position, to form a resonance-stabilized colored cation.[16][17][18]

Caption: General mechanism for the acid-catalyzed reaction of 4-DEAB with an indole ring.

General Spectroscopic Analysis Workflow

A logical workflow is essential for the comprehensive characterization of a chemical compound like this compound.

Caption: A typical workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 4-(Diethylamino)benzaldehyde | C11H15NO | CID 67114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 120-21-8 | FD54843 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 8. ias.ac.in [ias.ac.in]

- 9. This compound(120-21-8) 1H NMR [m.chemicalbook.com]

- 10. This compound(120-21-8) 13C NMR spectrum [chemicalbook.com]

- 11. 4-Dimethylaminobenzaldehyde(100-10-7) 13C NMR [m.chemicalbook.com]

- 12. Diethylaminobenzaldehyde is a covalent, irreversible inactivator of ALDH7A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Ehrlich's reagent - Wikipedia [en.wikipedia.org]

- 17. grokipedia.com [grokipedia.com]

- 18. researchgate.net [researchgate.net]

4-Diethylaminobenzaldehyde in DMSO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 4-Diethylaminobenzaldehyde (DEAB) in Dimethyl Sulfoxide (DMSO), a common solvent in various research and drug development applications. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and visualizes relevant biological pathways.

Core Physical and Chemical Properties

This compound is an aromatic aldehyde that is widely utilized as a reagent and a biological probe. Its utility is underpinned by its reactivity and solubility in common organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [1][2] |

| Appearance | Yellow to brown crystalline solid | [2] |

| Melting Point | 37-41 °C | [2] |

Solubility in DMSO

The solubility of this compound in DMSO has been reported with some variability across different suppliers. It is crucial for researchers to consider this range in their experimental design. Sonication is often recommended to aid dissolution.[1][3]

| Parameter | Value | Molar Concentration | Supplier |

| Solubility | 10 mg/mL | 56.42 mM | TargetMol[1] |

| Solubility | 100 mg/mL | 564.21 mM | MedChemExpress[3] |

It is advisable to use newly opened, anhydrous DMSO for preparing solutions, as the hygroscopic nature of DMSO can impact the solubility and stability of the compound.[3]

Stability and Storage

Proper storage of this compound solutions in DMSO is critical to maintain their integrity and activity. The compound is known to be sensitive to air and light.

| Condition | Duration | Recommendations |

| -20°C | 1 month | Store under nitrogen for optimal stability.[3] |

| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |

While specific degradation pathways in DMSO are not extensively documented in readily available literature, general best practices for handling air and light-sensitive aromatic aldehydes should be followed. This includes using amber vials and minimizing exposure to ambient air.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in DMSO.

Objective: To quantitatively determine the maximum solubility of this compound in DMSO at a specific temperature (e.g., room temperature).

Materials:

-

This compound (crystalline solid)

-

Anhydrous DMSO

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of DMSO in a vial.

-

Seal the vial tightly and vortex vigorously for 2 minutes.

-

Place the vial in a constant temperature bath or on a shaker at the desired temperature for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a known volume of DMSO to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound in DMSO of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in mg/mL or mM.

-

Protocol for Stability Assessment

This protocol provides a framework for assessing the stability of a this compound solution in DMSO over time under different storage conditions.

Objective: To evaluate the degradation of this compound in DMSO under specified storage conditions.

Materials:

-

A stock solution of this compound in DMSO of known concentration

-

HPLC system with a UV detector

-

Multiple amber vials with screw caps

-

Storage environments (e.g., -20°C freezer, -80°C freezer, benchtop at room temperature with light exposure, benchtop in the dark)

Procedure:

-

Initial Analysis (Time Zero):

-

Analyze the freshly prepared stock solution by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline (T=0).

-

-

Sample Aliquoting and Storage:

-

Aliquot the stock solution into multiple amber vials.

-

Place the vials in the different storage conditions to be tested.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

-

Allow the samples to equilibrate to room temperature.

-

Analyze the samples by HPLC.

-

-

Data Analysis:

-

Compare the peak area of the this compound in the stored samples to the T=0 sample.

-

Calculate the percentage of the compound remaining at each time point for each condition.

-

Monitor for the appearance of any new peaks, which would indicate degradation products.

-

Biological Activity and Signaling Pathway

This compound is a well-known inhibitor of Aldehyde Dehydrogenase (ALDH) enzymes, particularly ALDH1.[1][4] This inhibitory activity is the basis for its use in cancer stem cell research, where high ALDH activity is often a marker.[4] The inhibition of ALDH can disrupt cellular processes such as the detoxification of aldehydes and the synthesis of retinoic acid, a key signaling molecule in cell differentiation.[5]

Caption: Inhibition of ALDH1 by DEAB blocks retinoic acid synthesis and detoxification pathways.

Experimental Workflow Visualization

The process of preparing and assessing a this compound solution in DMSO can be visualized as a logical workflow.

Caption: Workflow for the preparation and handling of this compound in DMSO.

References

- 1. This compound | Dehydrogenase | TargetMol [targetmol.com]

- 2. This compound [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Diethylaminobenzaldehyde for Researchers and Drug Development Professionals

Introduction: 4-Diethylaminobenzaldehyde (DEAB), a substituted aromatic aldehyde, is a significant compound in various scientific and industrial fields. It is characterized by a benzaldehyde core with a diethylamino group substituted at the para (4) position.[1][2] This structure imparts unique reactivity, making it a valuable intermediate in the synthesis of dyes and pigments.[3][4] More recently, DEAB has garnered substantial interest from the drug development community for its role as a potent inhibitor of aldehyde dehydrogenases (ALDHs), a class of enzymes implicated in cancer cell resistance and stemness.[5][6] This guide provides an in-depth overview of its chemical structure, properties, key reactions, and experimental protocols relevant to researchers in organic synthesis and pharmacology.

Chemical Structure and Functional Groups

This compound possesses a distinct molecular architecture comprising three key functional groups that dictate its chemical behavior: a benzene ring, a tertiary diethylamino group, and an aldehyde group.[1][4]

-

Aromatic Benzene Ring: The core of the molecule is a stable phenyl group, which serves as the scaffold for the other functional groups. It is susceptible to electrophilic substitution reactions.[3]

-

Tertiary Diethylamino Group (-N(CH₂CH₃)₂): This electron-donating group is attached to the C4 position of the ring. It significantly influences the electronic properties of the molecule, activating the benzene ring and making the compound a key precursor for various dyes.[4]

-

Aldehyde Group (-CHO): The aldehyde group at the C1 position is a highly reactive site, readily participating in nucleophilic additions and condensation reactions, which is fundamental to its utility in organic synthesis.[4]

References

- 1. guidechem.com [guidechem.com]

- 2. 4-(Diethylamino)benzaldehyde | C11H15NO | CID 67114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Nature of 4-Diethylaminobenzaldehyde as an Enzyme Inhibitor: A Technical Guide

For Immediate Release

A deep dive into the dual inhibitory mechanisms of 4-Diethylaminobenzaldehyde (DEAB) reveals a complex interplay with aldehyde dehydrogenase (ALDH) isoforms, challenging its historical classification as a simple reversible inhibitor. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reversible and irreversible inhibitory actions of DEAB, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Historically recognized as a reversible inhibitor of aldehyde dehydrogenases (ALDHs), recent scientific evidence has painted a more nuanced picture of this compound (DEAB). It is now understood that DEAB can exhibit both reversible and irreversible inhibition, a characteristic that is critically dependent on the specific ALDH isoform it interacts with. This dual functionality has significant implications for its use as a research tool and as a potential scaffold for drug design, particularly in the context of cancer therapy where ALDH enzymes are key players.

Unraveling the Dual Mechanisms of Inhibition

The interaction of DEAB with ALDH enzymes can be broadly categorized into two distinct modes:

-

Reversible Inhibition: In the case of certain ALDH isoforms, such as ALDH1, DEAB acts as a classical reversible competitive inhibitor.[1][2] This mode of inhibition is characterized by a non-covalent interaction between the inhibitor and the enzyme's active site, where it competes with the natural aldehyde substrate. The inhibitory effect can be overcome by increasing the substrate concentration.

-

Irreversible Inhibition: Contrary to its initial characterization, DEAB has been demonstrated to be a covalent, irreversible inactivator of several other ALDH isoforms, including ALDH1A2, ALDH2, and ALDH7A1.[3][4][5][6][7] This irreversible action stems from the formation of a stable acyl-enzyme intermediate. The process involves a nucleophilic attack by a catalytic cysteine residue in the enzyme's active site on the aldehyde group of DEAB, leading to a covalent bond that permanently inactivates the enzyme.[3][6]

Quantitative Analysis of DEAB Inhibition

The inhibitory potency of DEAB varies significantly across different ALDH isoforms. The following tables summarize the key quantitative data reported in the literature.

| ALDH Isoform | Inhibition Type | Ki Value | IC50 Value |

| ALDH1 | Reversible, Competitive | 4 nM[1][2], 10 nM[5] | - |

| ALDH1A1 | Reversible, Competitive | - | 57 nM[5] |

| ALDH1A2 | Irreversible | - | - |

| ALDH1A3 | - | - | 10.4 μM[8] |

| ALDH2 | Irreversible | - | - |

| ALDH7A1 | Irreversible, Covalent | - | - |

Table 1: Summary of inhibitory parameters of this compound (DEAB) against various aldehyde dehydrogenase (ALDH) isoforms.

Experimental Protocols

Understanding the inhibitory mechanism of DEAB relies on robust experimental methodologies. Below are detailed protocols for key experiments.

Enzyme Kinetics Assay for Determining Inhibition Type and Potency

Objective: To characterize the type of inhibition (e.g., competitive, non-competitive) and determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ALDH enzyme is purified. A suitable aldehyde substrate (e.g., propionaldehyde or a specific substrate for the isoform) and the cofactor NAD(P)+ are prepared in a reaction buffer (e.g., 50 mM sodium BES, pH 7.5).[5]

-

Inhibition Assay:

-

Reactions are performed in a multi-well plate format at a constant temperature (e.g., 25°C).[5]

-

A fixed concentration of the ALDH enzyme and varying concentrations of the substrate are added to the wells.

-

DEAB is added at several fixed concentrations to different sets of wells. A control set with no inhibitor is included.

-

The reaction is initiated by the addition of NAD(P)+.

-

The rate of NAD(P)H formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

-

Data Analysis:

-

Initial reaction velocities are calculated from the linear phase of the absorbance curves.

-

The data are plotted using methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition.

-

For competitive inhibition, the Ki value is determined by fitting the data to the competitive inhibition equation.[9][10][11]

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

-

Mass Spectrometry for Confirmation of Covalent Modification

Objective: To confirm the irreversible, covalent binding of DEAB to the ALDH enzyme.

Methodology:

-

Enzyme-Inhibitor Incubation: The ALDH enzyme (e.g., 10 μM ALDH7A1) is incubated with an excess of DEAB (e.g., 400 μM) and NAD+ (e.g., 2.5 mM).[6]

-

Removal of Excess Inhibitor: The reaction mixture is passed through a size-exclusion chromatography column to remove unbound DEAB and NAD+.[6]

-

Mass Spectrometry Analysis:

-

The protein sample is analyzed by mass spectrometry (e.g., Nano-LC Nanospray QTOF-MS).[3]

-

The mass of the treated enzyme is compared to the mass of the untreated (native) enzyme.

-

-

Data Interpretation: An increase in the mass of the enzyme corresponding to the molecular weight of DEAB (177 Da) indicates the formation of a covalent adduct.[3]

Visualizing the Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Dehydrogenase | TargetMol [targetmol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diethylaminobenzaldehyde is a covalent, irreversible inactivator of ALDH7A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - Diethylaminobenzaldehyde Is a Covalent, Irreversible Inactivator of ALDH7A1 - figshare - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Technical Guide: 4-Diethylaminobenzaldehyde (DEAB) as a Substrate and Modulator of Aldehyde Dehydrogenase (ALDH) Isoforms

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)⁺-dependent enzymes critical for detoxifying endogenous and exogenous aldehydes and for the biosynthesis of molecules like retinoic acid.[1] Elevated ALDH activity, particularly of the ALDH1A1 isoform, is widely recognized as a marker for cancer stem cells (CSCs) and is associated with poor prognosis and therapy resistance in various cancers.[2][3] 4-(Diethylamino)benzaldehyde (DEAB) is extensively used in this context, primarily as a control inhibitor in the popular ALDEFLUOR™ assay to identify cell populations with high ALDH activity.[4][5] However, the interaction of DEAB with the 19 human ALDH isoforms is far from simple. Recent studies have revealed that DEAB is not a universally selective inhibitor; its action is highly isoform-specific, ranging from potent inhibition to being an efficient substrate.[4][6] This guide provides an in-depth technical overview of DEAB's multifaceted interactions with various ALDH isoforms, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective application.

Data Presentation: DEAB's Interaction with ALDH Isoforms

The relationship between DEAB and ALDH is complex; DEAB can act as a substrate, a reversible inhibitor, or an irreversible inhibitor depending on the specific ALDH isoform.[4][7] This complexity is a critical consideration when using DEAB experimentally, especially in the ALDEFLUOR™ assay, which was initially thought to measure only ALDH1A1 activity.[6][8] The following tables summarize the known quantitative parameters of DEAB's interaction with a range of human ALDH isoforms.

Table 1: DEAB as a Substrate for ALDH Isoforms

| ALDH Isoform | Substrate Activity | Kinetic Parameters | Notes |

| ALDH3A1 | Excellent Substrate | K_m = 5.6 ± 0.7 µM; K_is = 38.8 ± 3.3 µM[6] | Vmax/KM for DEAB exceeds that of the common substrate, benzaldehyde.[6][9] |

| ALDH1A1 | Very Slow Substrate | Turnover Rate ≈ 0.03 min⁻¹[6][9] | The turnover is so slow that DEAB effectively acts as an inhibitor against more rapidly metabolized aldehydes.[10] |

| ALDH1A3 | Very Slow Substrate | Little to no turnover observed.[6][10] | DEAB is metabolized by this isoform, but at an extremely slow rate.[4][7] |

| ALDH1B1 | Very Slow Substrate | Little to no turnover observed.[6] | Similar to ALDH1A3, turnover is minimal.[4][7] |

| ALDH5A1 | Very Slow Substrate | Little to no turnover observed.[6] | Behaves as an inhibitor for other substrates due to its slow turnover.[10] |

| ALDH1A2 | No Appreciable Turnover | Not Applicable[6][10] | DEAB acts as an irreversible inhibitor.[6] |

| ALDH2 | No Appreciable Turnover | Not Applicable[6][10] | DEAB acts as an irreversible inhibitor.[6] |

| ALDH1L1 | Not a Substrate | Not Applicable[6][9][10] | No interaction observed. |

| ALDH4A1 | Not a Substrate | Not Applicable[6][9][10] | No interaction observed. |

Table 2: DEAB as an Inhibitor of ALDH Isoforms

| ALDH Isoform | Inhibition Type | Inhibitory Constants |

| ALDH1A1 | Reversible, Competitive | IC₅₀ = 57 nM[6]; K_i = 10 nM (vs. acetaldehyde)[6]; K_i = 4 nM[11] |

| ALDH2 | Irreversible | Apparent k₂ = 86,000 M⁻¹s⁻¹[6][9]; IC₅₀ = 0.16 µM[7] |

| ALDH1A2 | Irreversible | Apparent k₂ = 2,900 M⁻¹s⁻¹[6][9]; IC₅₀ = 1.2 µM[7] |

| ALDH1B1 | Competitive | IC₅₀ = 1.2 µM[7] |

| ALDH1A3 | Competitive | IC₅₀ = 3 µM[7] |

| ALDH5A1 | Competitive | IC₅₀ = 13 µM[7] |

| ALDH7A1 | Irreversible | Forms a stable, covalent acyl-enzyme intermediate.[4][11] |

| ALDH1L1 | Not an Inhibitor | Not Applicable[6][9][10] |

| ALDH4A1 | Not an Inhibitor | Not Applicable[6][9][10] |

Experimental Protocols

Protocol: Spectrophotometric Assay for ALDH Activity and Inhibition by DEAB

This protocol allows for the kinetic characterization of ALDH activity and the determination of inhibitory constants for compounds like DEAB by monitoring the production of NAD(P)H, which absorbs light at 340 nm.

Materials:

-

Purified recombinant ALDH isoform

-

NAD⁺ or NADP⁺ (depending on isoform specificity)

-

Substrate aldehyde (e.g., propionaldehyde, 4-nitrobenzaldehyde)

-

DEAB (4-Diethylaminobenzaldehyde)

-

Assay Buffer: 50 mM Sodium BES, pH 7.5

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of NAD(P)⁺ in Assay Buffer (e.g., 20 mM).

-

Prepare a stock solution of the substrate aldehyde in a suitable solvent like DMSO (e.g., 100 mM).

-

Prepare a stock solution of DEAB in DMSO (e.g., 10 mM). Serially dilute to create a range of concentrations for IC₅₀ or K_i determination.

-

Dilute the ALDH enzyme stock to a working concentration (e.g., 100-500 nM) in Assay Buffer. Keep on ice.

-

-

Assay Setup (for Inhibition Measurement):

-

Prepare reaction mixtures in a 96-well UV-transparent plate or individual cuvettes. A typical final reaction volume is 200 µL.

-

To each well, add the Assay Buffer.

-

Add the desired final concentration of DEAB (or DMSO for the control).

-

Add NAD(P)⁺ to a final concentration of 200 µM.[6]

-

Add the ALDH enzyme to a final concentration of 100-200 nM.[6]

-

-

Pre-incubation:

-

Incubate the plate/cuvettes containing enzyme, buffer, NAD(P)⁺, and DEAB for 2-5 minutes at 25°C.[6] This step allows the inhibitor to bind to the enzyme before the reaction starts.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate aldehyde (e.g., to a final concentration of 100-200 µM propionaldehyde).[6]

-

Immediately begin monitoring the increase in absorbance at 340 nm every 15-30 seconds for 5-10 minutes using the spectrophotometer. The rate of reaction is the initial linear slope of the absorbance vs. time plot.

-

-

Data Analysis:

-

Calculate the reaction velocity using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

For IC₅₀ determination, plot the percentage of inhibition against the log of DEAB concentration and fit to a sigmoidal dose-response curve.

-

For K_i determination, perform the assay with multiple substrate concentrations at each fixed inhibitor concentration and analyze the data using Lineweaver-Burk or Dixon plots.

-

Protocol: ALDEFLUOR™ Assay for Identifying ALDH-Bright Cells

This protocol describes the identification and isolation of viable cells with high ALDH activity using flow cytometry. DEAB is essential as the negative control to set the gate for the ALDH-bright (ALDHbr) population.[12]

Materials:

-

ALDEFLUOR™ Kit (containing activated ALDEFLUOR™ Reagent (BAAA), DEAB Reagent, and Assay Buffer)

-

Single-cell suspension of sample (e.g., hematopoietic stem cells, cancer cell line)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ALDEFLUOR™ Assay Buffer.

-

-

Assay Setup:

-

For each sample, prepare two tubes: a "Test" tube and a "Control" tube.

-

Aliquot 1 mL of the cell suspension into each tube.

-

-

DEAB Control:

-

To the "Control" tube, add 5 µL of the DEAB Reagent.[13] This inhibits ALDH activity and establishes the baseline fluorescence.

-

Mix gently and incubate for a few minutes at room temperature.

-

-

Staining:

-

Add 5 µL of the activated ALDEFLUOR™ Reagent (BAAA) to both the "Test" and "Control" tubes.

-

Immediately mix the contents of each tube.

-

-

Incubation:

-

Incubate both tubes for 30-60 minutes at 37°C, protected from light.[8]

-

-

Cell Washing and Acquisition:

-

Following incubation, centrifuge the cells at 250 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 500 µL of fresh ALDEFLUOR™ Assay Buffer.

-

Keep samples on ice and protected from light until analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the "Control" (DEAB-treated) sample first. Use the fluorescence signal (typically in the green channel, e.g., FITC) to define the gate for the ALDH-negative/dim population.

-

Acquire the "Test" sample. The population of cells that exhibits fluorescence above the gate established by the DEAB control is the ALDH-bright (ALDHbr) population.[14][15]

-

Visualizations: Pathways and Workflows

Signaling Pathway: ALDH in Retinoic Acid Synthesis

Caption: Role of ALDH1 isoforms in the canonical retinoic acid signaling pathway.

Experimental Workflow: ALDH Inhibition Assay

Caption: Spectrophotometric workflow for assessing ALDH inhibition by DEAB.

Logical Relationship: DEAB's Dual Functionality

Caption: Logical model of DEAB's isoform-dependent function as a substrate or inhibitor.

Conclusion

This compound (DEAB) is an indispensable tool for studying ALDH enzymes, but its utility is predicated on a nuanced understanding of its isoform-specific activities. It is not merely a "selective" inhibitor for ALDH1A1, as once commonly assumed.[6] DEAB is an excellent substrate for ALDH3A1, an irreversible inactivator of ALDH1A2 and ALDH2, and a potent competitive inhibitor of ALDH1A1.[6][10] For several other isoforms, it acts as a very slow substrate, effectively behaving as an inhibitor in the presence of more favorable substrates.[10] This technical guide provides the quantitative data, protocols, and conceptual frameworks necessary for researchers to accurately design experiments and interpret results. For professionals in drug development, recognizing the differential effects of DEAB can inform the design of novel, isoform-selective ALDH modulators for therapeutic applications, particularly in the context of targeting cancer stem cells.

References

- 1. Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. abscience.com.tw [abscience.com.tw]

- 13. protocols.io [protocols.io]

- 14. Aldehyde dehydrogenase activity is a cancer stem cell marker of tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. google.com [google.com]

The Unraveling of a Pan-Inhibitor: Early Discoveries of 4-Diethylaminobenzaldehyde's Interaction with Aldehyde Dehydrogenase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Diethylaminobenzaldehyde (DEAB) is a widely recognized tool compound in cellular biology, particularly in the context of cancer stem cell research where it is used as a negative control in the Aldefluor™ assay to identify cell populations with high aldehyde dehydrogenase (ALDH) activity. However, its history and characterization reveal a more complex interaction with the ALDH superfamily of enzymes than its common application might suggest. This technical guide delves into the early discoveries that defined DEAB as a potent, albeit non-selective, inhibitor of multiple ALDH isoforms, providing researchers with the foundational knowledge of its biochemical properties, the experimental protocols used for its characterization, and a visual representation of its mechanisms of action.

Quantitative Analysis of DEAB Inhibition Across ALDH Isoforms

Initial investigations into DEAB's inhibitory properties revealed a broad spectrum of activity against various human ALDH isoenzymes. The potency and mechanism of inhibition were found to be highly dependent on the specific isoform. The following table summarizes key quantitative data from early studies, showcasing the differential effects of DEAB.

| ALDH Isoform | Inhibition Parameter | Value | Notes |

| ALDH1A1 | IC50 | 57 ± 5 nM | DEAB acts as a potent competitive inhibitor with respect to the aldehyde substrate.[1] It is also a very slow substrate for this isoform with a turnover rate of approximately 0.03 min-1.[1] |

| Ki | 9.8 ± 3.1 nM (competitive vs. acetaldehyde) | ||

| ALDH1A2 | Apparent kinact/KI | 2900 M-1s-1 | DEAB is an irreversible, mechanism-based inhibitor of ALDH1A2.[1] Little to no substrate turnover was observed.[1] |

| ALDH1A3 | IC50 | > 10 µM | DEAB is a weak inhibitor but does act as a slow substrate for ALDH1A3.[1][2] |

| ALDH1B1 | IC50 | ~10 µM | DEAB acts as an inhibitor and a slow substrate.[1] |

| ALDH2 | IC50 | 160 ± 30 nM (with pre-incubation) | Inhibition is time-dependent, suggesting a covalent modification.[1] DEAB is an irreversible inhibitor of ALDH2.[1] |

| Apparent kinact/KI | 86,000 M-1s-1 | ||

| ALDH3A1 | - | - | DEAB is an excellent substrate for ALDH3A1, with a Vmax/KM exceeding that of the common substrate benzaldehyde.[1] |

| ALDH5A1 | IC50 | ~13 µM | DEAB acts as an inhibitor and a slow substrate.[1] |

| ALDH7A1 | - | - | DEAB has been shown to be a covalent, irreversible inactivator of ALDH7A1, forming a stable acyl-enzyme intermediate.[3][4] |

| ALDH1L1 | - | - | DEAB is neither a substrate nor an inhibitor for this isoform.[1] |

| ALDH4A1 | - | - | DEAB is neither a substrate nor an inhibitor for this isoform.[1] |

Experimental Protocols

The characterization of DEAB as an ALDH inhibitor relied on a series of well-established enzymology techniques. Below are detailed methodologies for the key experiments cited in early literature.

ALDH Activity Assay (General Protocol)

This spectrophotometric assay monitors the production of NADH, a product of the ALDH-catalyzed oxidation of an aldehyde, which absorbs light at 340 nm.

Materials:

-

Purified recombinant ALDH isozyme

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Aldehyde substrate (e.g., propionaldehyde, acetaldehyde, or a specific substrate for the isoform of interest)

-

DEAB (this compound)

-

Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0, with 1 mM EDTA)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+, and the ALDH enzyme.

-

To determine the IC50 value, add varying concentrations of DEAB to the reaction mixture and pre-incubate for a defined period (e.g., 2-5 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the aldehyde substrate.

-

Immediately monitor the increase in absorbance at 340 nm over time. The initial rate of the reaction is proportional to the enzyme activity.

-

Plot the initial reaction rates against the logarithm of the DEAB concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of DEAB that inhibits 50% of the enzyme's activity.

Determination of Inhibition Mechanism (e.g., Competitive Inhibition for ALDH1A1)

To elucidate the mode of inhibition, enzyme kinetics are studied at varying concentrations of both the substrate and the inhibitor.

Procedure:

-

Set up a series of ALDH activity assays as described above.

-

For each fixed concentration of DEAB (including a zero-inhibitor control), vary the concentration of the aldehyde substrate.

-

Measure the initial reaction rates for each condition.

-

Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/rate versus 1/[substrate concentration] for each inhibitor concentration.

-

For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis. The Ki (inhibition constant) can be calculated from the slopes of these lines.

Assessment of Irreversible Inhibition (e.g., for ALDH1A2 and ALDH2)

The time-dependent loss of enzyme activity in the presence of the inhibitor is a hallmark of irreversible inhibition.

Procedure:

-

Pre-incubate the ALDH enzyme with a fixed concentration of DEAB in the assay buffer containing NAD+.

-

At various time points, take an aliquot of the enzyme-inhibitor mixture and add it to a separate reaction cuvette containing a high concentration of the aldehyde substrate to initiate the reaction.

-

Measure the initial reaction rate for each time point.

-

A time-dependent decrease in enzyme activity that is not recoverable upon dilution indicates irreversible inhibition.

-

The apparent second-order rate constant (kinact/KI) can be determined by plotting the natural logarithm of the remaining enzyme activity against the pre-incubation time at different inhibitor concentrations.

Visualizing the Science: Diagrams of Pathways and Processes

To better understand the context and methodology of DEAB's discovery as an ALDH inhibitor, the following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.

Caption: ALDH1A-mediated Retinoic Acid Signaling Pathway and its Inhibition by DEAB.

Caption: Experimental Workflow for an ALDH Inhibition Assay.

Caption: Logical Progression of DEAB's Characterization as a Pan-ALDH Inhibitor.

Conclusion

The early investigations into this compound laid the critical groundwork for understanding its complex interactions with the aldehyde dehydrogenase superfamily. Far from being a simple, selective inhibitor, DEAB was revealed to be a pan-inhibitor with a multifaceted mechanism of action that varies significantly between ALDH isoforms. For researchers and drug development professionals, this historical context is crucial for the proper interpretation of experimental results using DEAB and for the design of new, more selective ALDH inhibitors. The data and protocols summarized herein provide a valuable resource for those seeking to build upon this foundational knowledge in their own research endeavors.

References

- 1. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Diethylaminobenzaldehyde is a covalent, irreversible inactivator of ALDH7A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Diethylaminobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Diethylaminobenzaldehyde, also known as p-(Diethylamino)benzaldehyde or DEAB, is an aromatic organic compound with the chemical formula C₁₁H₁₅NO.[1] It is a derivative of benzaldehyde with a diethylamino group substituted at the para position. This compound is of significant interest to the scientific community, particularly in the fields of organic synthesis, dye manufacturing, and importantly, in biomedical research as a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes.[2][3][4] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a look into its applications, with a focus on its role in drug development.

Physical and Chemical Properties

This compound is typically a yellow to orange or dark brown to green crystalline solid with a mild aromatic odor.[2][5][6] It is air-sensitive and should be stored in a cool, dry, and well-ventilated place.[7][8]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [1][2] |

| Melting Point | 37-41 °C | [6] |

| Boiling Point | 174 °C at 7 mmHg | [2][6] |

| Density | 1.03 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [2] |

| Flash Point | 113 °C (closed cup) | [7] |

| Vapor Pressure | 0.000176 mmHg at 25°C | [6] |

| Refractive Index | 1.571 | [6] |

| Purity (typical) | ≥99% (GC assay) | [2][8] |

Spectral Data

-

¹H NMR (500 MHz, CDCl₃, ppm): δ 9.71 (s, 1H), 7.72 (q, 2H), 6.69 (d, J = 8.8 Hz, 2H), 3.46 (q, 4H), 1.24 (t, 6H).[5][9]

-

¹³C NMR (500 MHz, CDCl₃, ppm): δ 148.56-146.96 (m, py), 134.57 (s, py), 128.86 (s, benzene), 120.51-119.95 (d, benzene), 111.56 (s, CH=CH), 44.47 (s, CH₂), 12.62 (d, J = 8.7 Hz, 2H).[5]

-

IR (KBr, cm⁻¹): 3026 (w), 2974 (m), 1581 (s), 1520 (vs), 1408 (m), 1355 (m), 1329 (w), 1272 (m), 1185 (m), 1158 (m), 1074 (w), 972 (w), 818 (m), 795 (m), 518 (w).[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-fluorobenzaldehyde with diethylamine.[9]

Materials:

-

4-Fluorobenzaldehyde

-

Diethylamine

-

Potassium carbonate (K₂CO₃)

-

Dimethylsulfoxide (DMSO)

-

Aliquat-336

-

Ethanol

-

Ice water

-

100 mL single-necked flask

-

Stirrer

-

Condenser

Procedure:

-

To a 100 mL single-necked flask equipped with a stirrer and condenser, add 4-fluorobenzaldehyde (2.5 g, 20 mmol), diethylamine (5.12 g, 70 mmol), potassium carbonate (4.15 g), dimethylsulfoxide (25.0 mL), and Aliquat-336 (0.05 mL).[9]

-

Stir the reaction mixture at 95°C for 72 hours.[9]

-

Cool the mixture to room temperature.

-

Add ice water to the mixture, which will cause a yellow precipitate to form.

-

Wash the crude product 2-3 times with cold water.

-

Recrystallize the crude product from ethanol to obtain N,N-diethyl-4-aminobenzaldehyde as a yellow solid.[9] The expected yield is approximately 92%.[5][9]

Applications in Research and Drug Development

This compound is a versatile compound with several applications in both industrial and research settings.

Dye and Pigment Intermediate

It serves as a crucial intermediate in the synthesis of cationic dyes and pigments.[2][10] Its chemical structure allows it to be a strong chromophore, making it suitable for producing vivid and stable colorants for textiles and printing.[10]

Aldehyde Dehydrogenase (ALDH) Inhibitor

A significant application of this compound in the biomedical field is its role as a potent and reversible inhibitor of aldehyde dehydrogenases (ALDHs), particularly ALDH1, with a Ki of 4 nM.[3][4] ALDHs are a group of enzymes overexpressed in various types of tumors, including prostate cancer, and are considered a potential therapeutic target.[11][12][13] By inhibiting ALDH, this compound can potentially sensitize cancer cells to chemotherapy. For instance, it has been shown to significantly attenuate the clonogenic capacity of temozolomide-resistant cells when used in combination with the drug.[3] This inhibitory action makes it a valuable tool for studying the role of ALDH in cancer stem cells and drug resistance.[11] The compound has also been noted to have a potent anti-androgenic effect.[2][3][4]

Ehrlich's Reagent

While the classic Ehrlich's reagent uses p-dimethylaminobenzaldehyde (DMAB), the underlying principle of reacting with specific biological molecules is relevant. Ehrlich's reagent is used to presumptively identify indoles and urobilinogen.[14][15] The reaction involves the binding of the aldehyde to the C2 position of two indole moieties, forming a resonance-stabilized carbenium ion, which results in a color change.[14] This is utilized in medical testing and to identify psychoactive compounds like LSD.[14]

Safety and Handling

This compound is considered a hazardous substance.[16] It is harmful if swallowed or in contact with skin and can cause skin, eye, and respiratory irritation.[16][17] It is crucial to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood.[17][18] Avoid generating dust and ensure proper storage away from oxidizing agents and strong bases.[16][18] In case of spills, they should be cleaned up immediately using dry procedures to avoid dust formation.[16]

References

- 1. 4-(Diethylamino)benzaldehyde | C11H15NO | CID 67114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Dehydrogenase | TargetMol [targetmol.com]

- 5. This compound | 120-21-8 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. labproinc.com [labproinc.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Ehrlich's reagent - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

A Technical Guide to 4-Diethylaminobenzaldehyde: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Diethylaminobenzaldehyde (DEAB), a versatile organic compound with significant applications in diagnostics, dye synthesis, and biomedical research. This document details its chemical and physical properties, with a focus on its role as a potent inhibitor of aldehyde dehydrogenase (ALDH) and its utility as a chromogenic reagent. Detailed experimental protocols for its synthesis, use in dye manufacturing, and in biochemical assays are provided. Furthermore, this guide illustrates key reaction mechanisms and experimental workflows through diagrams to facilitate a deeper understanding of its utility in research and development.

Chemical and Physical Properties

This compound is an aromatic aldehyde characterized by a diethylamino substituent at the para position. This electron-donating group significantly influences the reactivity of the aldehyde and its spectrophotometric properties.

| Property | Value | References |

| CAS Number | 120-21-8 | [1] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| Appearance | Yellow to dark green to pale brown crystals or powder | [1] |

| Melting Point | 37-41 °C | |

| Boiling Point | 174 °C at 7 mmHg | |

| Solubility | Insoluble in water; soluble in ethanol and other organic solvents. | |

| Synonyms | p-Diethylaminobenzaldehyde, DEAB |

Core Applications

Aldehyde Dehydrogenase (ALDH) Inhibition

This compound is widely recognized as a potent, reversible inhibitor of aldehyde dehydrogenases (ALDHs), particularly the ALDH1 isoform.[2] ALDHs are a superfamily of enzymes that play a crucial role in cellular detoxification by oxidizing aldehydes to carboxylic acids.[3] Notably, high ALDH activity is a hallmark of certain cancer stem cells and is associated with resistance to chemotherapy.[3][4] DEAB is therefore a critical tool in cancer research for identifying and isolating ALDH-positive cell populations.[5] It has also been shown to sensitize cancer cells to cytotoxic drugs.[3]

| Parameter | Value | Target | Notes | References |

| Ki | 4 nM | ALDH1 | Reversible, competitive inhibitor. | [2] |

| IC50 | 1.71 µM | Anti-androgenic effect | [2] |

DEAB's inhibitory mechanism can be complex; while often described as a reversible inhibitor of ALDH1, it has been shown to act as a covalent, irreversible inactivator of ALDH7A1 by forming a stable acyl-enzyme species.[3][4]

Chromogenic Reactions: The Ehrlich Test

This compound is the key component of Ehrlich's reagent, which is used for the detection of indoles. This reaction, known as the Ehrlich test, produces a characteristic blue-violet color. The underlying mechanism involves the electrophilic substitution of the indole ring at the C2 position by the protonated aldehyde, forming a resonance-stabilized carbocation that is intensely colored. This test is widely used in microbiology to identify indole-producing bacteria and in clinical chemistry to detect tryptophan and other indole-containing compounds.[6][7]

Synthesis of Dyes and Pigments

The chemical structure of this compound, featuring a strong electron-donating group and a reactive aldehyde, makes it a valuable intermediate in the synthesis of various dyes, including azo dyes.[8] These dyes have broad applications in the textile and printing industries due to their vibrant colors and stability.

Experimental Protocols

Synthesis of this compound

This protocol describes a nucleophilic aromatic substitution reaction to synthesize this compound from 4-Fluorobenzaldehyde.

Materials:

-

4-Fluorobenzaldehyde

-

Diethylamine

-

Potassium carbonate (K₂CO₃)

-

Dimethylsulfoxide (DMSO)

-

Aliquat-336 (phase-transfer catalyst)

-

Ethanol for recrystallization

-

Ice water

Procedure:

-

In a 100 mL single-necked flask equipped with a stirrer and condenser, combine 4-Fluorobenzaldehyde (2.5 g, 20 mmol), diethylamine (5.12 g, 70 mmol), potassium carbonate (4.15 g), and dimethylsulfoxide (25.0 mL).

-

Add a catalytic amount of Aliquat-336 (0.05 mL) to the mixture.

-

Heat the reaction mixture to 95°C and stir for 72 hours.

-